Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Catalog No.
S709191
CAS No.
55942-41-1
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxyla...

CAS Number

55942-41-1

Product Name

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-5(7(8,9)10)12-3-11-4/h3H,2H2,1H3,(H,11,12)

InChI Key

GKUCPVKNHSQTEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC=N1)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(F)(F)F

Catalyst in Heterocyclic Synthesis:

ETMIC acts as a valuable catalyst for the synthesis of various heterocyclic compounds, which are organic molecules containing nitrogen atoms in their ring structures. These heterocycles play crucial roles in numerous fields, including pharmaceuticals, agrochemicals, and materials science.

  • Pyridines, Quinolines, and Furans: Studies have demonstrated the effectiveness of ETMIC in catalyzing the synthesis of diverse pyridines, quinolines, and furans. These heterocycles are prevalent in numerous bioactive molecules and functional materials.

Organic Synthesis:

Beyond heterocycles, ETMIC finds application in the synthesis of various organic compounds, including:

  • Amines: ETMIC serves as a precursor for the synthesis of diverse amines, which are essential functional groups in numerous pharmaceuticals and other organic molecules.
  • Aldehydes and Ketones: ETMIC also participates in the synthesis of aldehydes and ketones, crucial building blocks in organic molecules with diverse applications.

Pharmaceutical Development:

Due to its role in synthesizing various bioactive molecules, ETMIC plays a part in the development of pharmaceuticals:

  • Anti-inflammatory Drugs: Studies have explored the potential of ETMIC-derived compounds for their anti-inflammatory properties.
  • Anticancer Agents: Research suggests the potential of ETMIC-derived compounds as anticancer agents, although further investigation is needed.

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol. It is characterized by the presence of a trifluoromethyl group at the 4-position of the imidazole ring, which significantly influences its chemical properties and biological activities. The compound appears as a white to off-white solid, with a melting point ranging from 180°C to 181°C .

This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

No safety information is currently available for ETFI. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially hazardous materials. The trifluoromethyl group may enhance its lipophilicity, requiring extra care when handling [].

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can act as a leaving group under specific conditions, allowing for substitutions at the carbon atom adjacent to the imidazole ring.
  • Condensation Reactions: The carboxylate group can undergo condensation with amines or alcohols to form amides or esters, respectively.
  • Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of an imidazole derivative.

The biological activity of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has been investigated in various studies, revealing potential pharmacological properties. Some key findings include:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess similar properties.
  • Enzyme Inhibition: Research indicates that imidazole derivatives can inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
  • Anticancer Potential: Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Several synthesis methods have been reported for ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate:

  • From 4-(Trifluoromethyl)-1H-imidazole-5-carboxylic Acid:
    • Reacting the acid with ethyl alcohol in the presence of acid catalysts leads to esterification.
  • Via Trifluoromethylation:
    • Starting from an appropriate imidazole precursor, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or other fluorinated compounds under basic conditions.
  • Cyclization Reactions:
    • Certain precursors containing both carboxylic acid and alcohol functionalities can undergo cyclization to form the imidazole ring directly.

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has several noteworthy applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases, particularly those involving microbial infections or cancer.
  • Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its potential biological activity.
  • Research Reagent: It is utilized in laboratory settings for synthesizing other complex molecules or studying biological pathways.

Interaction studies involving ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate focus on its binding affinity to various biological targets. These studies often employ:

  • Molecular Docking Techniques: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess its biological activity against bacterial strains or cancer cell lines.

These interactions are critical for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent.

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate has several similar compounds that share structural features but differ in their functional groups or substituents. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(Trifluoromethyl)-1H-imidazoleLacks carboxylate functionalityPotentially less soluble than ethyl derivative
Ethyl 5-(trifluoromethyl)-1H-imidazoleTrifluoromethyl at position 5Different biological activity profile
Ethyl 2-amino-4-(trifluoromethyl)-1H-imidazoleContains an amino group at position 2Enhanced interaction with biological targets

These comparisons highlight the uniqueness of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate in terms of its specific functional groups and potential applications in medicinal chemistry. Each compound's distinct characteristics contribute to varying biological activities and synthetic pathways.

Structural and Descriptor Information

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a five-membered aromatic heterocycle containing two nitrogen atoms, with a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester (-COOCH₂CH₃) group at the 5-position. The imidazole ring adopts a planar conformation due to aromatic stabilization, and the trifluoromethyl group introduces electron-withdrawing effects, influencing reactivity and electronic properties.

Key Identifiers

PropertyValue/DetailSource
CAS Number55942-41-1
Molecular FormulaC₇H₇F₃N₂O₂
Molecular Weight208.14 g/mol
IUPAC NameEthyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Synonyms5-Trifluoromethyl-3H-imidazole-4-carboxylic acid ethyl ester; 4-Trifluoromethyl-5-carbethoxyimidazole

The compound’s SMILES notation (CCOC(=O)c1[nH]cnc1C(F)(F)F) and InChIKey (GKUCPVKNHSQTEO-UHFFFAOYSA-N) provide standardized representations for computational and synthetic applications.

Nomenclature Variations and IUPAC Compliance

The compound’s naming adheres to IUPAC rules, where the numbering prioritizes substituents with lower locants. The ethyl ester group occupies the 5-position, while the trifluoromethyl group is at the 4-position. Alternative names reflect positional isomerism or esterification, but the IUPAC name remains the authoritative descriptor.

Conventional Synthesis Routes

Nucleophilic Substitution Strategies

Nucleophilic substitution strategies represent a foundational approach for synthesizing ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, leveraging the electrophilic nature of trifluoromethyl-containing precursors [1]. The amine group in 4-(trifluoromethyl)-1H-imidazole demonstrates high reactivity and can be readily modified under nucleophilic substitution conditions [1]. These reactions typically involve the displacement of halogen substituents or other leaving groups by nucleophilic imidazole derivatives, facilitating the construction of the desired trifluoromethyl-substituted imidazole framework [2] [3].

The nucleophilic substitution of nitrogen-aryl-2,2,2-trifluoroacetimidoyl chlorides with unequal nitrogen and sulfur bidentate nucleophiles occurs preferentially at the nitrogen position, providing regioselective control in the synthetic process [2]. This selectivity is crucial for obtaining the desired substitution pattern in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate synthesis. Additionally, 4,5-bis(trifluoromethyl)-1H-imidazole derivatives exhibit interesting reactivity patterns, including nucleophilic substitution and electrophilic aromatic substitution, which can be exploited in various chemical transformations [3].

The reaction conditions for nucleophilic substitution typically require controlled temperatures and appropriate solvent systems to ensure high yields and selectivity [4]. Studies have demonstrated that aromatic trifluoromethyl compounds undergo efficient nucleophilic substitution reactions with methoxide and other nucleophiles under optimized conditions [4]. The choice of nucleophile and reaction conditions significantly influences the product distribution and overall synthetic efficiency.

Condensation Reactions with Trifluoromethyl Precursors

Condensation reactions with trifluoromethyl precursors provide another well-established route to ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate [6]. The synthesis typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid with ethanol in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide . These reactions are usually carried out under reflux conditions to ensure complete esterification, followed by purification through recrystallization or column chromatography to obtain the desired compound in high purity .

A convenient synthesis approach utilizes 4-trifluoromethyl-substituted imidazole precursors, where optimal results are achieved through reaction with ammonium acetate in nitrogen,nitrogen-dimethylformamide at 70 degrees Celsius for 2 hours [7] [8]. This methodology has demonstrated yields of 94 percent when employed in one-pot conversion procedures, indicating the efficiency of condensation approaches for trifluoromethyl imidazole synthesis [7] [8].

The structural characterization of products from condensation reactions is supported by spectral analysis, where carbon-13 nuclear magnetic resonance spectra show dihydroimidazole ring carbon atoms appearing at characteristic chemical shifts [7] [8]. The carbon at position 4 appears as a quartet with a coupling constant of 31 Hz due to carbon-fluorine interactions, confirming the successful incorporation of the trifluoromethyl group [7] [8].

Advanced Synthetic Approaches

One-Pot Telescoping S-Transfer and Trifluoromethylation

One-pot telescoping S-transfer and trifluoromethylation represents a significant advancement in the synthesis of trifluoromethyl-containing imidazole derivatives [9] [10] [11]. This methodology involves the preparation of fully substituted 1,4,5-aryl/alkyl 2-trifluoromethylsulfanyl-imidazoles using readily available 2-unsubstituted imidazole N-oxides as starting materials [9] [10]. The approach encompasses a sulfur transfer reaction followed by subsequent electrophilic trifluoromethylation with Togni reagent, providing target products in high yield through a streamlined one-pot procedure [9] [10].

The key intermediate in this process is prepared via a sulfur-transfer method based on sequential (3 + 2)-cycloaddition/cycloreversion reactions of 2-unsubstituted imidazole N-oxide with strained thiocarbonyl agents such as 2,2,4,4-tetramethyl-3-thioxocyclobutanone [10]. This intermediate formation occurs in 95 percent yield, demonstrating the efficiency of the sulfur transfer methodology [10]. Subsequently, electrophilic trifluoromethylation using Togni reagent under mild, neutral conditions in dichloromethane at room temperature provides the desired 2-trifluoromethylsulfanyl-imidazole derivatives [10].

Optimization studies have revealed that the addition of hydrochloric acid in methanol at reduced temperatures significantly enhances reaction yields [10]. Specifically, using hydrochloric acid in methanol at negative 30 degrees Celsius achieves yields of 91 percent for the trifluoromethylation step [10]. The one-pot protocol starting with N-oxide substrates provides 83 percent overall yield for the two-step sequence after standard chromatographic purification on neutral alumina [10].

ReagentSolventTemperatureYield (%)
Togni ReagentDichloromethaneRoom Temperature36 [10]
Togni ReagentAcetonitrileRoom Temperature28 [10]
Togni ReagentMethanol/HCl0°C72 [10]
Togni ReagentMethanol/HCl-30°C91 [10]

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation techniques have emerged as powerful tools for introducing trifluoromethyl groups into imidazole frameworks [12]. These methods successfully enable trifluoromethylation of electron-rich aromatic systems, including pyrroles, indoles, benzimidazoles, and pyridines, through the use of hypervalent iodine reagents [12]. The development of stable trifluoromethyl λ3-iodane compounds as electrophilic sources of trifluoromethyl groups has provided access to previously challenging synthetic transformations [12].

Electrophilic trifluoromethylation by hypervalent iodine reagents involves the transfer of an electrophilic trifluoromethyl unit from a 3-iodane core [12]. The synthetic approach toward these λ3I–trifluoromethyl compounds involves subjecting an iodine(III) fragment to nucleophilic trifluoromethylation to exchange the substituent at the iodine center [12]. This strategy was chosen over alternative pathways involving aromatic substitution or functional group interconversion primarily for safety considerations and reagent availability [12].

Metal-free electrochemical trifluoromethylation has also been developed using trifluoromethyl thianthrenium triflate for trifluoromethylation of imidazole-fused heterocycles [13]. This method involves direct electrolysis without requiring external oxidants or catalysts, aligning with green chemistry principles [13]. The electrochemical approach demonstrates excellent compatibility with various functional groups and provides broad substrate scope for imidazole-fused heteroaromatic compounds [13].

Industrial-Scale Production Optimization

Industrial-scale production optimization for ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate involves the implementation of continuous flow processes and advanced purification techniques [14]. In industrial settings, the production may involve continuous flow processes to enhance efficiency and yield, utilizing automated reactors and high-performance liquid chromatography for consistent quality and scalability . These industrial methods focus on streamlining the production process while maintaining high purity standards required for pharmaceutical and specialty chemical applications.

Process intensified flow synthesis has been developed for 1H-4-substituted imidazoles, demonstrating potential for continuous production applications [14]. High-temperature and high-pressure continuous flow synthesis starting from α-bromoacetophenones and carboxylic acids provides a scalable approach for imidazole synthesis [14]. The reaction sequence involves generation of α-acyloxy ketone followed by condensation to form the substituted imidazole using ammonium acetate in high-temperature stainless steel coil reactors [14].

The continuous flow setup enables rapid heating of reaction mixtures to desired temperatures, while operation at elevated pressure (approximately 17 bar) eliminates headspace and increases the concentration of volatile compounds in the liquid phase [14]. Imidazole formation is completed in coil reactors after residence times of only 2 to 5 minutes, with products isolated after the two-step reaction sequence in high purity through simple extraction procedures [14].

A comprehensive industrial production method has been optimized specifically for imidazole carboxylate synthesis, achieving yields exceeding 92 percent and purity levels above 99.5 percent [15]. This method involves reacting imidazole formyl chloride with alcohol in the presence of a first solvent and organic base, followed by post-processing steps including washing, dehydration, solvent removal, and crystallization [15]. The optimized process utilizes controlled dropwise addition rates of 2 to 8 grams per minute at temperatures between 0 and 30 degrees Celsius [15].

Process ParameterOptimized ConditionsYield/Purity
Reaction Temperature0-30°C>92% yield [15]
Dropwise Addition Rate2-8 g/min>99.5% purity [15]
Solvent Removal83-93% of total massHigh efficiency [15]
Crystallization Temperature-20 to 0°CEnhanced purity [15]

Green Chemistry and Sustainable Synthesis

Green chemistry and sustainable synthesis approaches for ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate focus on environmentally benign methodologies that minimize waste generation and utilize renewable resources [16] [17] [18]. The development of greener methods for heterocycle synthesis has gained significant attention, with particular emphasis on catalyst-free conditions, solvent-free processes, and the use of sustainable reaction media [16] [17].

Advances in photocatalytic research on decarboxylative trifluoromethylation using trifluoroacetic acid and its derivatives represent a paradigm shift toward environmentally benign trifluoromethylation strategies [18]. Trifluoroacetic acid, characterized by cost-effectiveness, stability, and low toxicity, has emerged as a promising alternative to conventional trifluoromethylation reagents [18]. Photocatalytic strategies enable efficient carbon-trifluoromethyl bond construction under mild conditions, offering a modular platform for synthesizing fluorinated functional molecules [18].

The integration of ultrasound-accelerated organic reactions has found significant application in imidazole synthesis, providing an alternative energy source that reduces reaction duration and enhances reaction outcomes [19]. Ultrasound irradiation proceeds through generation, growth, and collapse of acoustic bubbles in reaction mixtures, directly contributing to reduced reaction times and improved yields [19]. Novel ionic liquids have been developed as eco-friendly, reusable, and sustainable catalysts for mono- and bis-multisubstituted imidazole synthesis in water under sonication within minutes [19].

Environmentally benign solvents have been introduced for trifluoromethylation reactions, with Solkane 365mfc serving as an alternative solvent that reduces environmental impact [20]. This solvent system enables nucleophilic trifluoromethylation reactions while maintaining reaction efficiency and product quality [20]. The use of biodegradable catalysts, such as functionalized chitosan-based solid acid catalysts, provides additional sustainability benefits through easy catalyst recovery and reuse [21].

Green Chemistry ApproachEnvironmental BenefitPerformance
Photocatalytic DecarboxylationLow toxicity reagentsHigh efficiency [18]
Ultrasound SynthesisReduced reaction timeEnhanced yields [19]
Ionic Liquid CatalysisCatalyst recyclabilityHigh selectivity [19]
Biodegradable CatalystsWaste reductionExcellent yields [21]

Crystallographic Analysis

The crystallographic analysis of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate reveals fundamental insights into its solid-state molecular geometry and packing arrangements [1]. The compound crystallizes as a white to off-white solid with a melting point range of 180-181°C , indicating strong intermolecular interactions within the crystal lattice.

Crystallographic ParameterValueReference
Molecular FormulaC₇H₇F₃N₂O₂ [3] [4]
Molecular Weight208.14 g/mol [3] [4]
Melting Point180-181°C
Crystal SystemOrthorhombic (predicted) [5] [6]
Space GroupP2₁2₁2₁ (predicted) [5] [6]

The molecular structure consists of a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with a trifluoromethyl group attached at position 4 and an ethyl ester group at position 5 . The trifluoromethyl substituent introduces significant electron-withdrawing effects that influence both the electronic properties and crystal packing behavior of the compound .

Crystallographic studies of related imidazole-5-carboxylate derivatives demonstrate that the imidazole ring adopts a planar conformation due to aromatic stabilization [1] [5]. The ethyl carboxylate group exhibits essential planarity with a root-mean-square deviation of non-hydrogen atoms typically below 0.05 Å [6]. The trifluoromethyl group orientation relative to the imidazole plane is influenced by steric interactions and electronic effects, with dihedral angles ranging from 30° to 45° [5] [6].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The Nuclear Magnetic Resonance spectroscopic analysis of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate provides comprehensive structural information through multi-nuclear examination [7] [8] [9].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the molecular structure. The imidazole proton appears as a singlet in the highly deshielded region between δ 7.5-8.0 ppm, consistent with the aromatic nature of the five-membered heterocycle [7] [8]. The trifluoromethyl group exerts a significant electron-withdrawing effect, contributing to the downfield shift of the imidazole proton [9].

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Imidazole H-27.5-8.0singlet1H
Ethyl ester OCH₂4.3quartet2H
Ethyl ester CH₃1.3triplet3H
Imidazole NH10.5-12.0broad singlet1H

The ethyl ester protons display characteristic patterns with the methylene protons appearing as a quartet at δ 4.3 ppm due to coupling with the adjacent methyl group, while the terminal methyl protons appear as a triplet at δ 1.3 ppm [7] [8]. The coupling constant (J = 7.1 Hz) is typical for ethyl ester systems [8].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon of the ester group resonates in the characteristic downfield region between δ 160-170 ppm, reflecting the electron-withdrawing nature of the ester functionality [7] [8].

Carbon AssignmentChemical Shift (ppm)MultiplicityJ(C-F) Hz
Ester C=O160-170singlet-
Imidazole C-5140-150singlet-
Imidazole C-4120-130quartet35-40
Trifluoromethyl CF₃119-121quartet270-280
Ethyl ester OCH₂62-65singlet-
Ethyl ester CH₃13-15singlet-

The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine nuclei, with a coupling constant of 270-280 Hz [7] [9]. The imidazole carbon bearing the trifluoromethyl substituent shows additional splitting patterns due to fluorine coupling [9].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum provides unambiguous identification of the trifluoromethyl group. The three equivalent fluorine nuclei appear as a singlet in the characteristic trifluoromethyl region between δ -60 to -65 ppm [7] [9] [10].

Fluorine AssignmentChemical Shift (ppm)MultiplicityIntegration
Trifluoromethyl CF₃-60 to -65singlet3F

The chemical shift of the trifluoromethyl group is influenced by the electron-donating or electron-withdrawing nature of the adjacent imidazole ring system [10]. The relatively upfield position indicates the electron-rich environment provided by the imidazole heterocycle [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate employs electrospray ionization techniques to generate protonated molecular ions and characteristic fragmentation patterns [11] [12] .

Primary Fragmentation Pathways

The molecular ion peak appears at m/z 208 corresponding to [M+H]⁺ with 100% relative intensity [14] [15]. Primary fragmentation involves characteristic losses from the ester functionality and trifluoromethyl group [14].

Fragment m/zFragment IdentityFragmentation TypeRelative IntensityMechanism
208[M+H]⁺Molecular ion100%Protonation
179[M+H-C₂H₅]⁺Ethyl loss60-80%Radical loss
163[M+H-OC₂H₅]⁺Ethoxy loss40-60%Neutral loss
135[M+H-COOC₂H₅]⁺Ethyl ester loss30-50%Ester cleavage
113[CF₃-imidazole]⁺Trifluoromethyl imidazole20-40%Ring retention
69[CF₃]⁺Trifluoromethyl cation10-30%CF₃ cleavage
45[OC₂H₅]⁺Ethoxy cation5-20%Ester fragmentation

Fragmentation Mechanisms

The fragmentation pattern follows predictable pathways based on the stability of the resulting ionic species [14] [15]. The initial loss of ethyl radical (m/z 179) occurs through alpha-cleavage adjacent to the ester carbonyl group . Subsequently, ethoxy loss (m/z 163) represents a common fragmentation pathway for ethyl ester compounds .

The trifluoromethyl group exhibits characteristic fragmentation behavior with the formation of the highly stable trifluoromethyl cation (m/z 69) [15]. This fragmentation is facilitated by the electron-withdrawing nature of the fluorine atoms and the stability of the resulting carbocation [15].

The imidazole ring system demonstrates remarkable stability under mass spectrometric conditions, with ring-opening fragmentation rarely observed [14]. Instead, the heterocycle tends to retain its integrity while losing peripheral substituents [14].

Computational Modeling of Molecular Geometry

Computational modeling studies employ Density Functional Theory calculations to elucidate the three-dimensional molecular geometry and electronic properties of ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate [17].

Optimized Molecular Geometry

Density Functional Theory calculations using the B3LYP hybrid functional with 6-31G(d,p) basis set provide accurate geometric parameters for the compound [17]. The optimized structure reveals a planar imidazole ring system with slight distortions induced by the trifluoromethyl substituent [17].

Geometric ParameterValueStandard DeviationMethod
Bond Length C-F1.32-1.35 ű0.02 ÅDFT B3LYP/6-31G(d,p)
Bond Length C-C (imidazole)1.38-1.42 ű0.01 ÅDFT B3LYP/6-31G(d,p)
Bond Length C=O1.22-1.24 ű0.01 ÅDFT B3LYP/6-31G(d,p)
Bond Angle F-C-F108-109°±1°DFT B3LYP/6-31G(d,p)
Dihedral Angle (CF₃-imidazole)30-45°±5°DFT B3LYP/6-31G(d,p)
Dipole Moment2.0-2.5 Debye±0.2 DebyeDFT B3LYP/6-31G(d,p)

Electronic Properties

The trifluoromethyl group introduces a significant dipole moment of approximately 2.0-2.5 Debye, substantially influencing the compound's polarity and intermolecular interactions [17]. The electron-withdrawing nature of the trifluoromethyl substituent modulates the electron density distribution within the imidazole ring system [17].

Conformational Analysis

The ethyl ester group adopts a preferred conformation that minimizes steric interactions with the imidazole ring system . The trifluoromethyl group exhibits restricted rotation around the C-C bond connecting it to the imidazole ring, with energy barriers of approximately 8-12 kJ/mol [17].

The computational modeling reveals that the molecule exists predominantly in a single low-energy conformation in the gas phase, with the trifluoromethyl group oriented to minimize steric clashes with the ester functionality [17]. This conformational preference significantly influences the compound's spectroscopic properties and reactivity patterns [17].

Vibrational Frequency Analysis

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types